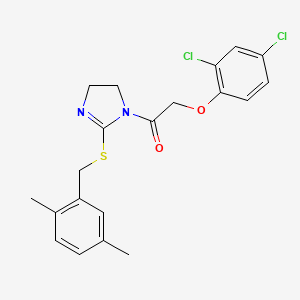

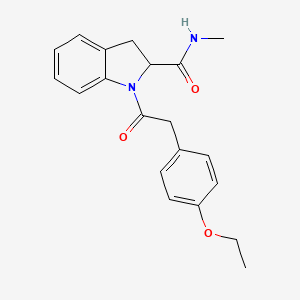

Methyl 2-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of tetrahydrofuran (THF), which is a commonly used solvent in organic chemistry . The tetrahydrofuran ring in the molecule suggests that it might have similar properties to THF, such as being a good solvent for many organic reactions .

Chemical Reactions Analysis

Tetrahydrofuran derivatives, like the one , can participate in a variety of chemical reactions. They can act as a Lewis base in organometallic reactions .Applications De Recherche Scientifique

Organometallic Chemistry

Methyl 2-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)benzoate: is used in organometallic chemistry due to its stability with basic organometallic reagents. It’s particularly useful in processes involving sensitive species and asymmetric transformations. The compound’s stability in the presence of organometallic reagents makes it a valuable solvent for reactions that require disaggregation of reactive species .

Green Chemistry

The compound aligns with the principles of Green Chemistry, as it can be derived from natural sources like corncobs or bagasse. Its use promotes environmentally friendly practices in chemical synthesis, such as the easy formation of azeotropic mixtures with water and substantial immiscibility with water .

Solvent Stability

In synthetic chemistry, the stability of a solvent is crucial. Methyl 2-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)benzoate shows much higher stability compared to traditional solvents like tetrahydrofuran (THF), especially at higher temperatures. This makes it suitable for reactions that are sensitive to solvent breakdown .

Nucleophilic Substitution Reactions

This compound promotes nucleophilic substitution pathways, which is significant in the synthesis of various organic compounds. It has been observed to enhance the reactivity of organometallic reagents in substitution reactions, leading to higher yields and selectivity .

Synthesis of Functionalized Tetrahydrofuran Derivatives

The compound is involved in the synthesis of functionalized tetrahydrofuran derivatives. It can undergo ring opening and subsequent reactions to form a variety of alkylated tetrahydrofuran compounds, which are valuable in pharmaceuticals and agrochemicals .

Catalyst Stabilization

It also plays a role in stabilizing catalysts during chemical reactions. For instance, the presence of this compound can increase the stability of organolithium reagents in hydrocarbon solvents, which is beneficial for various industrial applications .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 2-[[2-(oxolan-3-yloxy)pyridine-4-carbonyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5/c1-23-18(22)14-4-2-3-5-15(14)20-17(21)12-6-8-19-16(10-12)25-13-7-9-24-11-13/h2-6,8,10,13H,7,9,11H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHKDBCXWQDCQJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C2=CC(=NC=C2)OC3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2855680.png)

![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2855681.png)

![5-chloro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2855682.png)

![N-(3-chlorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/no-structure.png)

![5-Amino-2-hydroxy-benzo[de]isoquinoline-1,3-dione](/img/structure/B2855693.png)

![5-((4-Benzylpiperidin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2855696.png)

![6-Acetyl-2-(2-((4-chlorophenyl)thio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2855699.png)

![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide](/img/structure/B2855700.png)